molecular formula C13H18F3N3S B4869444 1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea

1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4869444
M. Wt: 305.36 g/mol
InChI Key: KMYCBCICVUAYQQ-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a trifluoromethyl-substituted phenyl ring, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(dimethylamino)propylamine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the dimethylamino group can participate in electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The dimethylamino group enhances its solubility and reactivity, while the trifluoromethyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3S/c1-19(2)9-5-8-17-12(20)18-11-7-4-3-6-10(11)13(14,15)16/h3-4,6-7H,5,8-9H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYCBCICVUAYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=S)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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